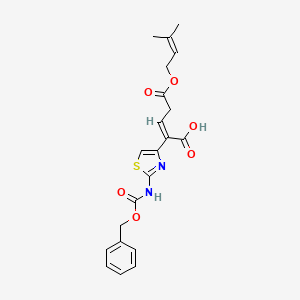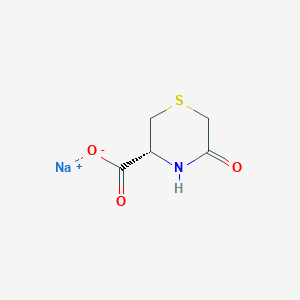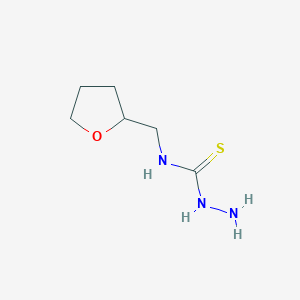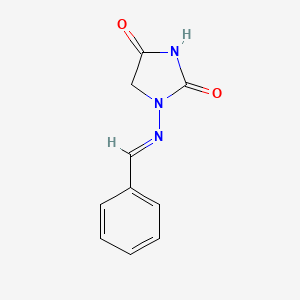![molecular formula C12H23NO7 B1147487 (2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid CAS No. 34393-18-5](/img/structure/B1147487.png)
(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid is a compound composed of fructose and leucine, which are linked together to form a mixture of diastereomers. This compound is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is an Amadori compound, which means it is formed through the reaction of an amino acid with a reducing sugar, leading to the formation of a stable ketoamine.
準備方法
Synthetic Routes and Reaction Conditions: Fructose-leucine can be synthesized through the reaction of fructose with leucine under specific conditions. The reaction typically involves heating the mixture of fructose and leucine in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired diastereomers.
Industrial Production Methods: Industrial production of fructose-leucine involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of advanced techniques like chromatography can help in separating the diastereomers and ensuring the consistency of the final product.
化学反応の分析
Types of Reactions: Fructose-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl groups in fructose and the amino group in leucine.
Common Reagents and Conditions: Common reagents used in the reactions of fructose-leucine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed: The major products formed from the reactions of fructose-leucine depend on the type of reaction and the reagents used. For example, oxidation of fructose-leucine can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
科学的研究の応用
Fructose-leucine has a wide range of applications in scientific research. It is used in studies related to cellular adhesion, cancer metastasis, and apoptosis. The compound has been shown to inhibit cancer metastasis and induce apoptosis, making it a valuable tool in cancer research. Additionally, fructose-leucine is used in studies on glycolysis and gluconeogenesis, as it acts as an agonist of the enzymes fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase .
作用機序
The mechanism of action of fructose-leucine involves its interaction with specific enzymes and molecular targets. As an agonist of fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase, fructose-leucine increases the rate of glycolysis and gluconeogenesis. It also enhances the activity of insulin and glucagon, which are hormones that regulate glucose metabolism . The compound’s ability to alter cellular adhesion and inhibit cancer metastasis is attributed to its interaction with cellular adhesion molecules and signaling pathways involved in cell migration and apoptosis .
類似化合物との比較
Fructose-leucine can be compared with other Amadori compounds, such as fructose-tryptophan and fructose-lysine. These compounds share similar structural features and formation mechanisms but differ in their specific amino acid components. The uniqueness of fructose-leucine lies in its specific combination of fructose and leucine, which imparts distinct biological activities and research applications. Other similar compounds include N-(1-Deoxy-D-fructos-1-yl)-L-leucine and (S)-1-[(1-Carboxy-3-methylbutyl)amino]-1-deoxy-D-fructose .
特性
CAS番号 |
34393-18-5 |
|---|---|
分子式 |
C12H23NO7 |
分子量 |
293.31 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(12(19)20)13-4-8(15)10(17)11(18)9(16)5-14/h6-7,9-11,13-14,16-18H,3-5H2,1-2H3,(H,19,20)/t7-,9+,10+,11+/m0/s1 |
InChIキー |
BUGJJLOUCDBMAS-AYHFEMFVSA-N |
SMILES |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(C)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
同義語 |
N-(1-Deoxy-D-fructos-1-yl)-L-leucine; (S)-1-[(1-Carboxy-3-methylbutyl)amino]-1-deoxy-D-fructose; D-1-[(L-1-Carboxy-3-methylbutyl)amino]-1-deoxy-fructose; 1-Deoxy-1-L-leucino-D-fructose; Fructoseleucine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)








